molecular formula C17H12N2 B1626802 2-(naphthalen-2-yl)-1H-pyrrolo[2,3-c]pyridine CAS No. 40068-81-3

2-(naphthalen-2-yl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1626802
CAS No.: 40068-81-3
M. Wt: 244.29 g/mol
InChI Key: BTADNDQVZGYPID-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core substituted with a naphthyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yl)-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminopyridine with 2-bromo-1-naphthaldehyde under basic conditions to form the intermediate Schiff base. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as palladium, to yield the desired pyrrolo[2,3-c]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce any double bonds or nitro groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyl ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-2-yl)-1H-pyrrolo[3,4-c]pyridine: Another isomer with similar structural features but different biological activities.

    2-(naphthalen-2-yl)-1H-indole: A compound with a similar naphthyl group but a different heterocyclic core, leading to distinct chemical properties and applications.

    2-(naphthalen-2-yl)-1H-pyrrole: Similar in having a naphthyl group attached to a pyrrole ring, but lacks the additional pyridine ring.

Uniqueness

2-(naphthalen-2-yl)-1H-pyrrolo[2,3-c]pyridine is unique due to its specific arrangement of the pyrrolo[2,3-c]pyridine core and the naphthyl group, which imparts distinct electronic and steric properties. These features make it particularly suitable for certain biological applications, such as enzyme inhibition, where precise molecular interactions are crucial .

Properties

IUPAC Name

2-naphthalen-2-yl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2/c1-2-4-13-9-14(6-5-12(13)3-1)16-10-15-7-8-18-11-17(15)19-16/h1-11,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTADNDQVZGYPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(N3)C=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479080
Record name 2-(Naphthalen-2-yl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40068-81-3
Record name 2-(Naphthalen-2-yl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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